molecular formula C5H9IO B12979820 3-Iodo-tetrahydro-pyran CAS No. 59287-68-2

3-Iodo-tetrahydro-pyran

Cat. No.: B12979820
CAS No.: 59287-68-2
M. Wt: 212.03 g/mol
InChI Key: QVJRNESQUGVQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-tetrahydro-pyran is an organic compound that belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. The presence of an iodine atom at the third position of the tetrahydropyran ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-tetrahydro-pyran typically involves the iodination of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-tetrahydro-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodinated lactones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form tetrahydropyran or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azido-tetrahydropyran or thiocyanato-tetrahydropyran.

    Oxidation: Formation of iodinated lactones.

    Reduction: Formation of tetrahydropyran.

Scientific Research Applications

3-Iodo-tetrahydro-pyran has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of iodinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Iodo-tetrahydro-pyran involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the tetrahydropyran ring can provide structural stability and enhance the compound’s overall bioavailability.

Comparison with Similar Compounds

    Tetrahydropyran: The parent compound without the iodine atom.

    3-Bromo-tetrahydro-pyran: Similar structure with a bromine atom instead of iodine.

    3-Chloro-tetrahydro-pyran: Similar structure with a chlorine atom instead of iodine.

Comparison:

    Uniqueness: The presence of the iodine atom in 3-Iodo-tetrahydro-pyran imparts unique chemical reactivity and potential biological activity compared to its halogenated analogs.

    Reactivity: Iodine is more reactive than bromine and chlorine, making this compound more versatile in chemical transformations.

    Applications: The specific properties of iodine, such as its radiopacity, make this compound particularly useful in medical imaging and diagnostic applications.

Properties

CAS No.

59287-68-2

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

3-iodooxane

InChI

InChI=1S/C5H9IO/c6-5-2-1-3-7-4-5/h5H,1-4H2

InChI Key

QVJRNESQUGVQKG-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.